molecular formula C6H5NO2S2 B050443 Thiophene-2-sulfonylacetonitrile CAS No. 175137-62-9

Thiophene-2-sulfonylacetonitrile

Cat. No. B050443
M. Wt: 187.2 g/mol
InChI Key: JWLFPYPXODBUFB-UHFFFAOYSA-N
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Description

Thiophene-2-sulfonylacetonitrile is an organic compound. It is available for purchase from various chemical suppliers .


Synthesis Analysis

Thiophene derivatives are synthesized using various strategies. Some of the popular methods include ring-forming multicomponent reactions , and nickel- and palladium-based protocols . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a significant synthetic method to thiophene derivatives .


Molecular Structure Analysis

The molecular formula of Thiophene-2-sulfonylacetonitrile is C6H5NO2S2. The precise equilibrium structure of thiophene has been determined by rotational spectroscopy .


Chemical Reactions Analysis

Thiophenes are important building blocks in natural products, pharmaceutical active compounds, and in materials for electronic and opto-electronic devices . They undergo various chemical reactions, including nucleophilic, electrophilic, and radical reactions leading to substitution on a thiophene ring .

Scientific Research Applications

  • Medicinal Chemistry

    • Thiophene-based analogs are considered a potential class of biologically active compounds .
    • They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
    • Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
    • For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .
  • Industrial Chemistry and Material Science

    • Thiophene derivatives are utilized as corrosion inhibitors .
    • Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
  • Organic Electronics

    • Thiophene derivatives are used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
  • Pharmaceuticals

    • Thiophene-based drugs have been proven to be effective in various disease scenarios .
    • They have a wide range of therapeutic properties with diverse applications in medicinal chemistry .
    • For example, articaine, a 2,3,4-trisubstituent thiophene (3-n-propylamino-α-propionylamino-2-carbomethoxy-4-methyl-thiophene hydrochloride), is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .
  • Synthetic Chemistry

    • Thiophene derivatives are synthesized through various reactions, including the Gewald reaction, Paal–Knorr reaction, Fiesselmann synthesis, and Hinsberg synthesis .
    • These reactions involve the condensation of different substrates, such as sulfur, an α-methylene carbonyl compound, an α-cyano ester, 1,4-dicarbonyl compounds, thioglycolic acid derivatives, and α,β-acetylenic ester .
  • Material Science

    • Thiophene derivatives are used in the fabrication of organic semiconductors .
    • They play a prominent role in the advancement of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .

Safety And Hazards

Thiophene-2-sulfonylacetonitrile is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Thiophene-based conjugated polymers have been highlighted for their potential in optical and electronic devices using organometallic polycondensation strategies . Synthetic chemistry, including organic synthesis, inorganic synthesis, and polymer synthesis, is expected to improve the ability of synthesis and enhance the application of synthesis .

properties

IUPAC Name

2-thiophen-2-ylsulfonylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO2S2/c7-3-5-11(8,9)6-2-1-4-10-6/h1-2,4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWLFPYPXODBUFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)S(=O)(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10343475
Record name Thiophene-2-sulfonylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiophene-2-sulfonylacetonitrile

CAS RN

175137-62-9
Record name Thiophene-2-sulfonylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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